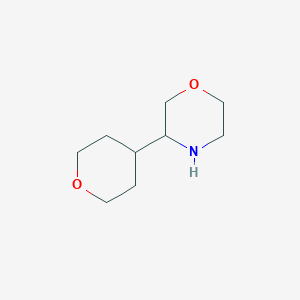

3-(Oxan-4-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-11-5-2-8(1)9-7-12-6-3-10-9/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIZDOPRLFKJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Domains Pertaining to 3 Oxan 4 Yl Morpholine

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, providing a roadmap for its synthesis. deanfrancispress.com For this compound, the primary disconnections involve breaking the bonds of the morpholine ring.

A logical retrosynthetic strategy for this compound (I) involves two key disconnections of the morpholine ring, leading back to simpler precursors. The first disconnection is at the C-N bond, and the second is at the C-O bond. This approach simplifies the target molecule to a key intermediate, an amino alcohol, and a dielectrophile.

Figure 1: Retrosynthetic Analysis of this compound

Following this pathway, the target molecule (I) can be disconnected to form 2-((2-hydroxyethyl)amino)-1-(oxan-4-yl)ethan-1-ol (II). This intermediate can be further simplified by disconnecting the C-N bond, leading back to oxane-4-carbaldehyde (III) and ethanolamine (B43304). This analysis suggests that the synthesis can be achieved by reacting a derivative of oxane-4-carbaldehyde with an appropriate amino alcohol derivative.

Direct Synthesis Approaches to this compound

The direct synthesis of the this compound core can be achieved through several methods, often involving the cyclization of a key amino alcohol intermediate. One common approach is the reaction of an epoxide with an ethanolamine derivative.

A practical synthetic route could involve the reaction of 2-(oxan-4-yl)oxirane with ethanolamine. The epoxide ring is highly reactive towards nucleophilic attack by the amine, leading to the formation of the corresponding amino alcohol. Subsequent intramolecular cyclization, often acid-catalyzed, would yield the desired this compound.

Another approach involves the reductive amination of an appropriate keto-aldehyde with ammonia (B1221849) or an ammonia equivalent, followed by reduction and cyclization. However, this method can be less efficient due to the potential for side reactions.

More modern and efficient methods for the synthesis of morpholines from 1,2-amino alcohols have been developed, utilizing reagents like ethylene (B1197577) sulfate (B86663) in a one or two-step, redox-neutral protocol. chemrxiv.org These methods offer high yields and are scalable, making them attractive for the synthesis of this compound and its derivatives. chemrxiv.org

Synthesis of Key Precursors and Intermediates

The synthesis of the key precursors identified in the retrosynthetic analysis is crucial for the successful construction of the final molecule.

Oxane-4-carbaldehyde (III): This aldehyde can be prepared from commercially available 4-formylcyclohexene via a series of reactions including ozonolysis or dihydroxylation followed by oxidative cleavage. Alternatively, it can be synthesized from oxan-4-carboxylic acid or its esters via reduction.

2-((2-Hydroxyethyl)amino)-1-(oxan-4-yl)ethan-1-ol (II): This key amino alcohol intermediate can be synthesized by reacting oxane-4-carbaldehyde (III) with ethanolamine under reductive amination conditions. This typically involves the formation of an imine or enamine intermediate, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride.

Derivatization Strategies for Structural Modifications

Derivatization of the this compound scaffold is essential for exploring the structure-activity relationships (SAR) of its analogues in medicinal chemistry. Modifications can be made to the morpholine nitrogen, the morpholine ring carbons, and the oxane ring.

The secondary amine of the morpholine ring is a common site for functionalization. acs.org Alkylation, acylation, and arylation reactions can be readily performed at this position.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or by reductive amination with aldehydes or ketones. For instance, attachment of a GalNAc ligand at the morpholine nitrogen has been explored for hepatic siRNA targeting. nih.gov

N-Acylation: Acylation with acid chlorides or anhydrides introduces amide functionalities. These amides can serve as key intermediates for further modifications.

N-Arylation: The morpholine nitrogen can be arylated using Buchwald-Hartwig or Ullmann coupling reactions with aryl halides or triflates, allowing for the introduction of diverse aromatic and heteroaromatic substituents.

Table 1: Examples of N-Functionalization Reactions on Morpholine Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkylmorpholine | jst.go.jp |

| N-Acylation | Acid chloride, Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | N-Acylmorpholine | gcms.cz |

| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base, Solvent (e.g., Toluene) | N-Arylmorpholine | e3s-conferences.org |

Substitutions on the Morpholine Ring Carbon Atoms

Introducing substituents onto the carbon atoms of the morpholine ring allows for fine-tuning of the molecule's stereochemistry and physicochemical properties.

C-2 and C-6 Positions: Lithiation of N-Boc protected morpholine followed by reaction with an electrophile can introduce substituents at the C-2 or C-6 positions.

C-3 and C-5 Positions: The synthesis of cis-3,5-disubstituted morpholines can be achieved from enantiomerically pure amino alcohols through a palladium-catalyzed carboamination reaction. e3s-conferences.org This methodology provides access to a wide array of enantiopure morpholine derivatives. e3s-conferences.org The introduction of alkyl or aryl groups at the C-3 position has been shown to influence biological activity in some contexts. e3s-conferences.org

Substitution on the Oxane Ring: Functional groups can be introduced onto the oxane ring through various synthetic transformations. For example, hydroxylation, amination, or fluorination of the oxane ring can alter the compound's properties.

Replacement of the Oxane Ring: The oxane ring can be replaced with other cyclic or acyclic moieties to explore different chemical spaces. For instance, replacement with a cyclopropyl (B3062369) or a fluorinated phenyl ring has been investigated in the context of other morpholine-containing compounds.

Modification of the Linker: The single bond connecting the oxane and morpholine rings can be modified. For example, introducing a methylene (B1212753) or an ether linkage between the two rings can alter the flexibility and orientation of the two ring systems.

Stereoselective Synthesis of Enantiomeric Forms

The creation of specific enantiomers of morpholine analogues can be achieved through various stereoselective strategies, including enzymatic resolutions and asymmetric catalysis. These methods are essential for isolating the desired stereoisomer, which is often the more biologically active form.

One notable approach involves an enantioselective synthesis that utilizes a highly specific enzyme-catalyzed resolution of a racemic intermediate. For instance, the resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate has been employed as a key step in the preparation of single enantiomer (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives. nih.gov This enzymatic process allows for the separation of enantiomers, leading to the synthesis of selective serotonin (B10506) reuptake inhibitors (SRIs), selective norepinephrine (B1679862) reuptake inhibitors (NRIs), and dual SNRIs, demonstrating how stereochemistry dictates biological activity. nih.gov

Another powerful strategy is the chemoenzymatic synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines. This method begins with the hydroxynitrile lyase-mediated addition of cyanide to aldehydes, which produces cyanohydrins with excellent enantioselectivity. ru.nl Subsequent chemical transformations, including reduction and cyclization, yield the desired disubstituted morpholines in good yields and high diastereoselectivities. ru.nl

Palladium-catalyzed carboamination reactions have also been successfully applied to the stereoselective synthesis of morpholine analogues. A four-step sequence starting from enantiomerically pure amino alcohols can produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov The key step is the Pd-catalyzed carboamination between a substituted ethanolamine derivative and an aryl or alkenyl bromide. nih.gov This methodology has also been extended to the synthesis of 2,3- and 2,5-disubstituted morpholine products. nih.gov

Furthermore, copper(II) 2-ethylhexanoate (B8288628) has been shown to promote the oxyamination of alkenes, leading to the stereoselective synthesis of 2-aminomethyl morpholines. nih.gov This reaction involves the intramolecular addition of an alcohol and the intermolecular coupling with an amine across an alkene, resulting in good to excellent yields and high diastereoselectivity. nih.gov

| Method | Key Reagents/Catalysts | Products | Key Findings |

| Enzyme-catalyzed resolution | Enzyme, racemic n-butyl 4-benzylmorpholine-2-carboxylate | (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Stereochemistry determines activity as SRI, NRI, or dual SNRI. nih.gov |

| Chemoenzymatic synthesis | Hydroxynitrile lyase, aldehydes, SmI2 | Enantiomerically pure cis- and trans-2,5-disubstituted morpholines | High enantioselectivity in the initial cyanohydrin formation. ru.nl |

| Palladium-catalyzed carboamination | Pd(OAc)2, P(2-furyl)3, NaOtBu | cis-3,5-disubstituted morpholines | Generates single stereoisomers from enantiopure amino alcohols. nih.gov |

| Copper-promoted oxyamination | Copper(II) 2-ethylhexanoate | 2-aminomethyl morpholines | High diastereoselectivity through intramolecular alcohol addition. nih.gov |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and atom-economical routes to morpholine synthesis, often with high levels of control over stereochemistry. Various transition metal catalysts have been developed to facilitate the construction of the morpholine ring.

A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has proven to be an efficient and practical method for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.orgorganic-chemistry.org This process utilizes a titanium catalyst for the initial hydroamination to form a cyclic imine, followed by asymmetric transfer hydrogenation catalyzed by a ruthenium complex, [RuCl((S,S)-TsDPEN)]. organic-chemistry.orgresearchgate.net This dual catalytic system achieves high yields and excellent enantiomeric excesses (up to >95% ee). organic-chemistry.org Mechanistic studies have highlighted that hydrogen-bonding interactions between the substrate and the Ru catalyst's ligand are crucial for achieving high enantioselectivity. organic-chemistry.orgorganic-chemistry.org

Copper-catalyzed multicomponent reactions provide another versatile approach. A three-component reaction of amino alcohols, aldehydes, and diazomalonates, catalyzed by a copper(I) species, yields highly substituted, unprotected morpholines. nih.gov This method is notable for its use of readily available starting materials and its tolerance for a diverse range of substituents on the aldehyde and amino alcohol components. nih.gov

Asymmetric hydrogenation of unsaturated morpholines represents a direct method for introducing chirality. Using a bisphosphine-rhodium catalyst with a large bite angle, a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with enantioselectivities up to 99% ee. rsc.org The resulting hydrogenated products can then be transformed into key intermediates for biologically active compounds. rsc.org

Palladium catalysis has also been employed in the Wacker-type aerobic oxidative cyclization of alkenes to synthesize various nitrogen heterocycles, including morpholines. A base-free Pd(DMSO)2(TFA)2 catalyst enables this transformation. organic-chemistry.org Additionally, iron(III) has been shown to catalyze a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol. organic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Ti-catalyst and RuCl((S,S)-TsDPEN) | Tandem hydroamination and asymmetric transfer hydrogenation | Aminoalkynes | High yields and enantiomeric excesses (>95% ee). organic-chemistry.org |

| Copper(I) catalyst | Three-component reaction | Amino alcohols, aldehydes, diazomalonates | Utilizes readily available starting materials and offers broad substrate scope. nih.gov |

| Bisphosphine-rhodium catalyst | Asymmetric hydrogenation | Unsaturated morpholines | Quantitative yields and excellent enantioselectivities (up to 99% ee). rsc.org |

| Pd(DMSO)2(TFA)2 | Wacker-type aerobic oxidative cyclization | Alkenes with tethered nitrogen nucleophiles | Access to a variety of nitrogen heterocycles including morpholines. organic-chemistry.org |

| Iron(III) catalyst | Diastereoselective cyclization | 1,2-amino ethers and 1,2-hydroxy amines with an allylic alcohol | Provides access to disubstituted morpholines. organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 3 Oxan 4 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural assignment of organic molecules. For 3-(Oxan-4-yl)morpholine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity and spatial relationships of the atoms within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments

¹H NMR: The proton NMR spectrum is expected to exhibit a series of multiplets in the aliphatic region. The protons on the morpholine (B109124) and oxane rings would resonate at characteristic chemical shifts influenced by the neighboring heteroatoms (oxygen and nitrogen). The methine proton at the junction of the two rings (C3 of the morpholine ring) would likely appear as a complex multiplet. The protons on the carbons adjacent to the oxygen atoms in both rings (C2 and C6 of morpholine, C2 and C6 of oxane) are expected to be the most downfield-shifted among the aliphatic signals, typically in the range of 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen in the morpholine ring (C5) would also be deshielded. The remaining methylene (B1212753) protons on both rings would appear as overlapping multiplets at higher fields.

¹³C NMR: The carbon-13 NMR spectrum would provide nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons bonded to the electronegative oxygen and nitrogen atoms would resonate at the lowest field. Specifically, the carbons adjacent to the oxygen atoms (C2 and C6 of morpholine, C2 and C6 of oxane) are predicted to have chemical shifts in the range of 65-75 ppm. The carbon atom at the junction (C3 of morpholine) and the carbons adjacent to the nitrogen (C5 of morpholine) would also exhibit characteristic downfield shifts. The remaining aliphatic carbons of the oxane and morpholine rings would appear at higher fields.

A detailed, experimentally-derived table of chemical shifts would be necessary for a definitive assignment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To move beyond theoretical predictions and achieve unambiguous assignments, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within the morpholine and oxane rings, allowing for the tracing of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the morpholine and oxane rings via the C3-C4' bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the through-space proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the two heterocyclic rings.

Without experimental 2D NMR data, a comprehensive structural elucidation remains speculative.

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Identification of Characteristic Functional Group Modes

The FT-IR and Raman spectra of this compound would be dominated by vibrations associated with its constituent rings.

C-H Stretching: The C-H stretching vibrations of the methylene and methine groups on both rings are expected to appear in the region of 2850-3000 cm⁻¹.

C-O Stretching: Strong C-O stretching bands, characteristic of the ether linkages in both the morpholine and oxane rings, would be prominent in the FT-IR spectrum, typically in the 1050-1150 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the morpholine ring would likely be observed in the fingerprint region of the spectrum.

Ring Vibrations: The skeletal vibrations of the morpholine and oxane rings would give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), providing a unique identifier for the molecule.

N-H Stretching and Bending: A characteristic N-H stretching vibration for the secondary amine in the morpholine ring would be expected around 3300-3500 cm⁻¹ in the FT-IR spectrum, and the corresponding N-H bending vibration would appear around 1600 cm⁻¹.

Correlation with Calculated Vibrational Frequencies

To aid in the assignment of the experimental vibrational bands, theoretical calculations using methods such as Density Functional Theory (DFT) would be highly beneficial. By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Correlation of the calculated frequencies with the experimental FT-IR and Raman data would allow for a more detailed and accurate assignment of the observed vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₉H₁₇NO₂), the exact mass is 171.1259 u.

Predicted mass spectrometry data from computational tools suggests the following adducts could be observed:

[M+H]⁺: m/z 172.1332

[M+Na]⁺: m/z 194.1152

[M-H]⁻: m/z 170.1186

X-ray Diffraction Crystallography for Solid-State Structure Determination

Extensive searches for crystallographic data on this compound have revealed a significant gap in the scientific literature. As of the latest available information, no published studies detailing the single-crystal X-ray diffraction analysis of this specific compound could be identified. Consequently, the precise solid-state structure, including its molecular conformation, intermolecular interactions, and potential polymorphic forms, remains experimentally undetermined.

While general principles of X-ray crystallography allow for the theoretical discussion of how such a characterization would be approached, the absence of empirical data for this compound precludes a detailed, evidence-based analysis as required by the subsequent sections of this outline.

The following subsections, therefore, represent a hypothetical framework for the kind of information that would be obtained from a successful crystallographic study, rather than a report of existing findings.

Elucidation of Molecular Conformation and Geometry

A single-crystal X-ray diffraction study would be the definitive method to elucidate the precise three-dimensional arrangement of atoms in this compound. This technique would determine the exact bond lengths, bond angles, and torsion angles within the molecule.

Of particular interest would be the conformation of the two heterocyclic rings: the morpholine and the oxane (tetrahydropyran) rings. Both are six-membered rings and are expected to adopt chair conformations, which are generally the most stable. The analysis would confirm this and reveal the orientation of the substituent at the C3 position of the morpholine ring and the C4 position of the oxane ring. The linkage between the two rings would also be precisely defined, including the dihedral angle between the planes of the rings.

A hypothetical data table that would be generated from such a study is presented below. The values are illustrative and not based on experimental data.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1044.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.09 |

Analysis of Intermolecular Interactions and Packing Arrangements

The way individual molecules of this compound arrange themselves in a crystal lattice is governed by intermolecular forces. mdpi.com A crystallographic analysis would provide a detailed map of these interactions. Given the structure of the compound, which contains hydrogen bond acceptors (the oxygen and nitrogen atoms of the morpholine ring, and the oxygen of the oxane ring) and potential hydrogen bond donors (the N-H of the morpholine), hydrogen bonding would be expected to play a significant role in the crystal packing.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. A comprehensive crystallographic study would involve screening for different crystalline forms of this compound by varying crystallization conditions such as solvent, temperature, and cooling rate.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. ias.ac.indariobraga.it If different polymorphs of this compound were discovered, it would open up avenues for crystal engineering studies. For example, by understanding the hydrogen bonding patterns in different polymorphs, it might be possible to design co-crystals with other molecules to fine-tune its physical properties. However, without initial crystallographic data, any discussion of polymorphism and crystal engineering for this specific compound remains speculative.

Computational Chemistry and Theoretical Investigations of 3 Oxan 4 Yl Morpholine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of a molecule's electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.com It is widely applied to predict the optimized geometry, electronic properties, and reactivity of molecules. For 3-(Oxan-4-yl)morpholine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. nih.gov These calculations yield crucial parameters like bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT, such as the distribution of electron density, help in understanding the molecule's stability and reactivity. rsc.org Studies on related morpholine (B109124) derivatives have successfully used DFT to correlate computed structural and electronic parameters with experimental results, validating the accuracy of this theoretical approach. nih.govscispace.com For instance, the analysis of vibrational frequencies calculated by DFT can aid in the assignment of experimental infrared and Raman spectra. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scispace.comijnc.ir A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the regions most susceptible to nucleophilic and electrophilic attack. researchgate.net For example, in similar heterocyclic systems, the HOMO is often localized on electron-rich parts of the molecule, such as the oxygen and nitrogen atoms of the morpholine ring. ajchem-a.com

| Parameter | Description | Hypothetical Value | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating ability (ionization potential). scispace.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV | Indicates electron-accepting ability (electron affinity). scispace.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.0 eV | Correlates with chemical reactivity and stability. ijnc.ir |

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding. researchgate.net The MEP map uses a color scale to indicate different regions of electrostatic potential. researchgate.net

Typically, red or yellow areas signify negative potential, corresponding to regions with high electron density that are attractive to electrophiles (e.g., around the oxygen and nitrogen atoms). Blue areas represent positive potential, indicating electron-deficient regions that are susceptible to nucleophilic attack (e.g., around hydrogen atoms). uni-muenchen.deresearchgate.net For this compound, an MEP map would clearly delineate the nucleophilic sites on the morpholine and oxane oxygen and nitrogen atoms, and the electrophilic sites on the hydrogen atoms, providing insight into its intermolecular interaction patterns. nih.goviucr.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org This technique is particularly useful for analyzing the conformational flexibility of molecules like this compound, which contains two saturated heterocyclic rings. researchgate.netnih.gov The morpholine and oxane rings can exist in various conformations, such as chair, boat, and twist-boat forms. researchgate.netresearchgate.net

MD simulations can model the transitions between these conformations, providing a dynamic understanding of the molecule's structural landscape. mdpi.com By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can determine the most stable conformers and the energy barriers for interconversion. wikipedia.orgnih.gov This information is vital as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. Studies on similar heterocyclic systems have successfully used MD simulations to explore conformational preferences and their influence on molecular interactions. mdpi.comnih.gov

Prediction of Spectroscopic Parameters

Computational methods, primarily DFT, are widely used to predict various spectroscopic parameters. nih.gov For this compound, these calculations can provide theoretical vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net

The calculated vibrational frequencies can be compared with experimental spectra to aid in the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule. acs.orgresearchgate.netnih.gov Similarly, predicted NMR chemical shifts can be correlated with experimental data to confirm the molecular structure and assign signals to specific protons and carbon atoms. nih.gov While there can be systematic differences between calculated and experimental values, scaling factors are often applied to improve the agreement, making these predictions a reliable tool for structural elucidation. nih.gov

| Spectroscopy Type | Predicted Parameters | Methodology | Application |

|---|---|---|---|

| Infrared (IR) & Raman | Vibrational Frequencies (cm-1), Intensities | DFT (e.g., B3LYP/6-31G*) | Assignment of functional group vibrations. researchgate.net |

| NMR | Chemical Shifts (δ, ppm) | DFT (e.g., GIAO method) | Structural confirmation and assignment of atomic signals. nih.gov |

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking and MD simulations, are instrumental in investigating how a molecule like this compound might interact with biological targets, such as enzymes or receptors. researchgate.netgyanvihar.orgnih.gov The morpholine scaffold is recognized as a valuable pharmacophore in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to form key interactions like hydrogen bonds. tandfonline.comfrontiersin.org

Hydrogen Bonding Propensity and Donor/Acceptor Sites

The structure of this compound, featuring both a morpholine and an oxane (tetrahydropyran) ring, possesses multiple sites capable of participating in hydrogen bonding. The morpholine ring contains a nitrogen atom and an oxygen atom, while the oxane ring contains an oxygen atom. These heteroatoms can act as hydrogen bond acceptors, while the hydrogen atom on the morpholine's nitrogen can act as a hydrogen bond donor.

The oxygen atoms in both the morpholine and oxane rings are potential hydrogen bond acceptors, capable of forming hydrogen bonds. vulcanchem.comresearchgate.net The nitrogen atom in the morpholine ring can also act as a nucleophile and participate in hydrogen bonding. evitachem.com The presence of these atoms contributes to the molecule's ability to engage in various intermolecular interactions. smolecule.com In related morpholine-containing compounds, the morpholine ring has been shown to be crucial for establishing hydrogen bonds with biological targets. nih.gov For instance, in studies of other complex molecules, the oxygen atom of a morpholine ring has been noted for its ability to form hydrogen bonds. nih.gov

A summary of the potential hydrogen bond donor and acceptor sites in this compound is presented in Table 1.

Table 1: Potential Hydrogen Bond Donor and Acceptor Sites in this compound

| Site | Type | Atom | Ring |

| 1 | Donor | Hydrogen (on Nitrogen) | Morpholine |

| 2 | Acceptor | Oxygen | Morpholine |

| 3 | Acceptor | Nitrogen | Morpholine |

| 4 | Acceptor | Oxygen | Oxane |

Hydrophobic Interactions

The morpholine ring, while containing polar heteroatoms, also possesses an electron-deficient ring structure that can engage in hydrophobic interactions. researchgate.net The flexible conformation of the morpholine ring allows it to present its hydrophobic surfaces for interaction. nih.gov Similarly, the oxane ring, which is a saturated hydrocarbon ring with an ether linkage, contributes to the lipophilicity of the molecule. vulcanchem.com The interplay between the hydrophilic (hydrogen bonding) and hydrophobic regions gives the molecule a balanced character, which is often a desirable feature in medicinal chemistry. nih.gov

The primary regions contributing to hydrophobic interactions in this compound are detailed in Table 2.

Table 2: Regions of this compound Contributing to Hydrophobic Interactions

| Region | Description | Ring System |

| 1 | Ethylene (B1197577) bridges | Morpholine |

| 2 | Tetramethylene backbone | Oxane |

Preclinical Data Unavaliable for this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available data on the preclinical biological evaluation or mechanistic insights for the specific chemical compound This compound .

Extensive searches for this compound have yielded no results for target identification, in vitro activity, or in vivo efficacy studies. Major chemical databases, such as PubChem, confirm the structure and chemical identifiers for this compound but hold no associated scientific references, publications, or patents detailing any biological activity. uni.lu

The requested article outline, including sections on target engagement, enzyme inhibition, receptor binding, cell-based assays, and non-human preclinical studies, cannot be populated with scientifically accurate information as no such research appears to have been published on this specific molecule. While the morpholine and oxane moieties are present in various biologically active molecules, data for these derivatives cannot be extrapolated to describe the properties of the parent compound this compound.

Therefore, a detailed article focusing solely on the preclinical biological evaluation of this compound cannot be generated at this time due to the absence of foundational research data.

Pre Clinical Biological Evaluation and Mechanistic Insights

In Vivo Pre-clinical Efficacy Studies (Non-Human Models)

Preliminary Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)

In Vitro Metabolic Stability

There is no specific published data on the in vitro metabolic stability of 3-(Oxan-4-yl)morpholine.

Generally, the metabolic stability of a new chemical entity is a critical parameter assessed during early drug discovery to predict its fate in vivo. nih.gov This is typically evaluated by incubating the compound with liver microsomes (from human or other species) or hepatocytes and monitoring its depletion over time. srce.hr The results are often expressed as the half-life (t1/2) and intrinsic clearance (CLint). srce.hrresearchgate.net These in vitro systems contain various drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), that can mediate Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov The morpholine (B109124) ring itself can be a site of metabolic modification, and strategic chemical alterations are sometimes employed to enhance the metabolic stability of drug candidates containing this moiety. nih.gov

Interactive Table: General Parameters in In Vitro Metabolic Stability Assays

| Parameter | Description | Relevance |

| Half-Life (t½) | The time it takes for 50% of the parent compound to be metabolized. | A shorter half-life suggests more rapid metabolism. srce.hr |

| Intrinsic Clearance (CLint) | The maximal ability of the liver to metabolize a drug, independent of physiological factors like blood flow. | Helps in predicting in vivo clearance and bioavailability. nih.govsrce.hr |

| Test System | Typically liver microsomes or hepatocytes from various species (e.g., human, rat, mouse). | Allows for species comparison and prediction of human metabolism. srce.hr |

| Enzyme Families | Primarily Cytochrome P450 (CYP) for Phase I and UGTs, SULTs for Phase II. | Identifies the key enzymes responsible for the compound's breakdown. |

Metabolite Identification

Specific metabolites for this compound have not been documented in publicly available literature.

Metabolite identification is the process of determining the chemical structures of the products formed when a compound is metabolized by the body. This is crucial for understanding the drug's disposition, potential for drug-drug interactions, and whether any metabolites are pharmacologically active or toxic. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used to identify and quantify metabolites in in vitro and in vivo samples. nih.gov For morpholine-containing compounds, metabolic transformations can include hydroxylation, N-dealkylation, or opening of the morpholine ring. nih.gov

In Vivo Metabolic Pathways

There is no specific information available on the in vivo metabolic pathways of this compound.

In vivo metabolic pathways describe the complete sequence of biochemical reactions that a compound undergoes within a living organism. These pathways can involve a combination of Phase I and Phase II metabolic reactions, leading to the formation of various metabolites that are typically more water-soluble and easier to excrete. nih.gov The elucidation of these pathways is essential for a comprehensive understanding of a drug's efficacy and safety profile. nih.gov

Mechanism of Action Elucidation

The specific mechanism of action for this compound has not been described in the available scientific literature.

Chemoproteomic and Target Deconvolution Approaches

There is no evidence in the reviewed literature to suggest that chemoproteomic or target deconvolution studies have been performed on this compound.

When a compound is identified through phenotypic screening, its molecular target is often unknown. Target deconvolution is the process of identifying this target, which is essential for understanding the compound's mechanism of action and for further drug development. nih.gov Chemoproteomics is a powerful set of techniques used for target deconvolution. europeanreview.org Methods like thermal proteome profiling (TPP) or affinity-based pulldowns coupled with mass spectrometry can identify direct protein targets of a small molecule within the complex environment of a cell. europeanreview.orgresearchgate.net These approaches provide crucial insights into a compound's mode of action and potential off-target effects. hybrigenics-services.com

Medicinal Chemistry Aspects and Structure Activity Relationship Sar of 3 Oxan 4 Yl Morpholine Derivatives

Design Principles for Morpholine-Containing Bioactives

The morpholine (B109124) ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved drugs. e3s-conferences.orgresearchgate.net Its incorporation into drug candidates is a common strategy guided by several key design principles:

Metabolic Stability: The nitrogen atom in the morpholine ring is a weak base, and the ring itself is generally resistant to metabolic degradation, making it a favorable component for increasing the stability of a drug molecule. microsoft.com

Target Interaction: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like the hinge region of kinases. e3s-conferences.org This ability to engage in specific molecular interactions can significantly enhance the potency of a compound. microsoft.com

Scaffold and Conformation: The chair-like conformation of the morpholine ring can serve as a rigid scaffold, orienting other functional groups on the molecule into the correct position for optimal interaction with a target receptor or enzyme. microsoft.com

Structure-Activity Relationships of the 3-(Oxan-4-yl)morpholine Core

While detailed SAR studies specifically focused on the this compound core are not extensively available in public literature, principles can be inferred from related morpholine-containing scaffolds. The biological activity of derivatives would be highly dependent on the nature, position, and stereochemistry of substituents on both the morpholine and oxane rings, as well as the core scaffold to which the this compound unit is attached.

The biological activity of compounds featuring the this compound core is expected to be significantly influenced by the substitution patterns on any attached aromatic or heterocyclic systems. Drawing parallels from other morpholine-containing kinase inhibitors, the following trends could be anticipated:

Substitutions on an Attached Aromatic Ring: In many kinase inhibitor series, substitutions on a phenyl ring attached to the morpholine-containing scaffold are critical for activity. For example, in a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group, the type and position of substituents on the phenyl ring dramatically affected cholinesterase inhibitory potency. mdpi.com Small, electron-withdrawing groups or specific methoxy (B1213986) substitutions often lead to enhanced activity against certain targets.

Linker Modifications: The way the this compound moiety is connected to the rest of the molecule is crucial. In one study of quinoline (B57606) derivatives, the length of the methylene (B1212753) linker between the quinoline core and the morpholine ring was a key determinant of activity, with a two-methylene linker showing superior inhibition compared to three or four-methylene linkers. mdpi.com

The table below illustrates how substitutions on different morpholine-containing scaffolds impact biological activity, providing a model for potential SAR exploration of this compound derivatives.

| Scaffold | Substitution Variation | Impact on Biological Activity | Target Class |

| 4-N-Phenylaminoquinoline-Morpholine | 2-methylene linker vs. 3- or 4-methylene linker | 2-methylene linker showed better inhibition | Cholinesterase |

| 4-N-Phenylaminoquinoline-Morpholine | 3-amino group vs. 3-nitro group on quinoline | 3-amino derivatives showed better BChE inhibition | Cholinesterase |

| Pyrazolopyrimidine-Morpholine | Replacement of morpholine with 3,6-dihydro-2H-pyran | Maintained equivalent potency and selectivity | mTOR Kinase |

In drug design, it is common for one enantiomer or diastereomer of a chiral molecule to be significantly more active than others. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with a ligand of a specific stereochemistry. Therefore, the synthesis and biological evaluation of individual stereoisomers of any this compound derivative would be an essential step in optimizing its therapeutic potential.

Role of the Oxane Moiety in Ligand-Target Interactions

The oxane (tetrahydropyran or THP) ring is a prevalent feature in many bioactive natural products and synthetic drugs. Its inclusion in the this compound scaffold contributes to the molecule's properties in several ways:

Bioisosterism and Lipophilicity: The THP ring is often used as a bioisostere for a cyclohexane (B81311) ring. However, the presence of the oxygen atom reduces the lipophilicity of the THP ring compared to its carbocyclic counterpart. This modulation of lipophilicity can be advantageous for improving a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.

Hydrogen Bonding: The oxygen atom in the oxane ring is a potential hydrogen bond acceptor. This allows the moiety to form an additional point of contact with a biological target, which can enhance binding affinity and selectivity.

Conformational Rigidity: As a cyclic ether, the THP ring is more conformationally restrained than a flexible, open-chain ether. This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity.

Influence of the Morpholine Ring on Drug-like Properties (e.g., membrane permeability, metabolic stability)

The morpholine ring is well-established as a beneficial component for enhancing the drug-like properties of a molecule. researchgate.net Its presence in the this compound core imparts several advantageous characteristics:

Solubility and Permeability: The polar oxygen and weakly basic nitrogen atoms of the morpholine ring can improve a compound's aqueous solubility and its ability to permeate cell membranes, which are often competing properties. This balance is crucial for oral bioavailability.

Metabolic Stability: The morpholine ring itself is generally resistant to oxidative metabolism. Replacing more metabolically labile groups with a morpholine can block common sites of metabolism, thereby increasing the half-life of a drug. microsoft.com

Reduced Off-Target Effects: By optimizing physicochemical properties, the morpholine ring can help reduce a compound's interaction with unintended targets, such as hERG channels or cytochrome P450 enzymes, leading to a better safety profile.

| Moiety | Key Physicochemical Contributions | Role in Target Interaction |

| Morpholine | Enhances aqueous solubility, provides metabolic stability, weakly basic nitrogen | Oxygen can act as H-bond acceptor, acts as a rigid scaffold to orient substituents |

| Oxane (Tetrahydropyran) | Reduces lipophilicity (vs. cyclohexane), provides conformational restraint | Oxygen can act as H-bond acceptor, provides specific steric bulk |

Rational Design of Analogues Based on Computational Predictions

Computational chemistry plays a vital role in the rational design of novel analogues. For derivatives of this compound, computational methods would be instrumental in prioritizing the synthesis of compounds with the highest probability of success.

Molecular Docking: Docking studies can predict how different derivatives of the this compound scaffold might bind to a specific target protein. mdpi.com These simulations can help visualize key interactions, such as hydrogen bonds formed by the morpholine or oxane oxygens, and guide the design of new substitutions to enhance these interactions.

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the predicted binding poses from docking studies. By simulating the movement of the ligand-protein complex over time, researchers can confirm whether key interactions are maintained, providing greater confidence in the design strategy.

ADME Prediction: In silico models are used to predict the pharmacokinetic properties of designed analogues, such as their solubility, permeability, metabolic stability, and potential for off-target effects. This allows for the early-stage filtering of compounds that are likely to have poor drug-like properties, saving time and resources. For example, in the design of mTOR inhibitors, the inclusion of a morpholine ring was considered critical for increasing water solubility and facilitating specific interactions within the ATP-binding pocket. mdpi.com

By integrating these computational approaches, medicinal chemists can engage in a cycle of design, synthesis, and testing that is more efficient and targeted, accelerating the development of potent and selective drug candidates based on the this compound core.

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Routes

Traditional syntheses of substituted morpholines often involve multi-step processes with harsh reagents. chemrxiv.org Modern organic synthesis is focused on developing more efficient, scalable, and stereoselective methods applicable to complex structures like 3-(Oxan-4-yl)morpholine.

Recent advancements include:

Tandem Reactions: One-pot reactions that combine multiple synthetic steps, such as tandem hydroamination and asymmetric transfer hydrogenation, provide efficient access to 3-substituted morpholines from simple aminoalkyne substrates. organic-chemistry.org

Photocatalytic Methods: The use of light-mediated reactions, such as the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes, allows for the construction of morpholine (B109124) and related oxazepane rings under mild conditions. organic-chemistry.org

Intramolecular Cyclization: Boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholine rings, offering a direct route to the core structure. organic-chemistry.org

These novel strategies offer significant advantages over classical methods, providing higher yields, greater functional group tolerance, and better control over stereochemistry, all of which are critical for producing libraries of complex molecules for drug screening.

| Parameter | Traditional Synthesis (e.g., Chloroacetyl Chloride method) | Novel Synthesis (e.g., Ethylene (B1197577) Sulfate (B86663) method) |

| Number of Steps | Typically 3 steps (acylation, cyclization, reduction) chemrxiv.org | 1 or 2 steps (alkylation, cyclization) nih.gov |

| Reagents | Chloroacetyl chloride, boron/aluminum hydrides chemrxiv.org | Ethylene sulfate, tBuOK nih.gov |

| Reaction Type | Requires separate reduction step | Redox-neutral nih.gov |

| Waste Profile | Generates significant waste from reagents and multiple steps | Reduced waste, improved atom economy chemrxiv.org |

| Scalability | Can be challenging | Demonstrated on >50 g scale chemrxiv.org |

Integration with Advanced Screening Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets. The integration of unique scaffolds like this compound into these platforms is crucial for identifying novel hit compounds. The rigid, three-dimensional nature of spirocyclic compounds can lead to more specific and effective interactions with protein binding sites compared to flat, aromatic molecules. nih.gov

The HTS workflow for a library containing this compound analogues would involve:

Library Compilation: Synthesis of a diverse set of derivatives with variations around the core scaffold.

Assay Development: Creation of a robust, automated assay for the specific biological target (e.g., an enzyme or receptor).

Automated Screening: Robotic systems test thousands of compounds at various concentrations to measure their effect on the target.

Data Analysis: Hit compounds that show desired activity are identified for further validation and optimization.

The inclusion of sp3-rich scaffolds like this compound in screening libraries is essential for exploring new chemical space and finding leads for previously "undruggable" targets.

Exploration of New Biological Targets

The morpholine moiety is a component of numerous approved drugs and clinical candidates, demonstrating its ability to interact with a wide array of biological targets. researchgate.netnih.gov Derivatives have shown activity against central nervous system (CNS) disorders, cancer, and infectious diseases. nih.govmdpi.com

Future research on this compound and related compounds will involve screening against emerging and high-value biological targets.

| Target Class | Specific Example(s) | Therapeutic Area | Relevance of Morpholine Scaffold |

| Kinases | mTOR, LRRK2 nih.govmdpi.com | Cancer, Parkinson's Disease | The morpholine ring can form key hydrogen bonds and improve solubility and pharmacokinetic properties. mdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Dopamine, Serotonin (B10506) Receptors nih.gov | CNS Disorders (Depression, Schizophrenia) | The scaffold's properties aid in crossing the blood-brain barrier. nih.gov |

| Enzymes | Cholinesterases (AChE, BChE) nih.gov | Alzheimer's Disease | The morpholine group can interact with the active site and contribute to inhibitor potency. nih.gov |

| Ion Channels | Voltage-gated calcium channels mdpi.com | Antipsychotics | Spirocyclic structures can provide the rigid conformation needed for selective channel blocking. |

| TGF-β Type 1 Receptor (ALK5) | ALK5 nih.govnih.gov | Cancer, Fibrotic Diseases | Tetrahydropyran-containing scaffolds have shown potent inhibitory activity. nih.govnih.gov |

The unique conformational rigidity imparted by the spiro-like fusion in this compound may offer enhanced selectivity for specific targets over more flexible analogues.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for lead identification that starts with screening small, low-complexity molecules ("fragments"). Once a binding fragment is identified, often via X-ray crystallography, it is elaborated or "grown" into a more potent lead compound.

The morpholine ring is a common and highly effective fragment. A more complex scaffold like this compound could be utilized in FBDD in two main ways:

As an Elaborated Fragment: A starting morpholine fragment hit could be grown by adding the oxane ring to create a rigid vector, directing subsequent chemical modifications toward a specific sub-pocket of the target protein.

As a 3D Fragment: Used directly in screening libraries of larger, more three-dimensional fragments. Its conformational rigidity reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency.

The defined exit vectors from the nitrogen and carbon atoms of the this compound core make it an attractive scaffold for the structure-guided design central to FBDD.

Role in PROTAC (Proteolysis-Targeting Chimera) Design

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation by the cell's own machinery. explorationpub.com A PROTAC consists of a "warhead" that binds the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. mtoz-biolabs.com

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase). explorationpub.comnih.gov This is where a rigid scaffold like this compound could play a transformative role.

Potential Applications in PROTACs:

Rigid Linker Component: Incorporating the this compound scaffold into the linker could restrict its conformational flexibility. This can pre-organize the warhead and E3 ligand into an optimal orientation for ternary complex formation, potentially increasing the PROTAC's potency and selectivity.

Novel E3 Ligase Ligand: The scaffold could serve as a core for developing new ligands that bind to one of the over 600 E3 ligases in the human body, expanding the scope of PROTAC technology beyond the commonly used VHL and cereblon ligases. explorationpub.com

Vectorial Control: The defined geometry of the scaffold can act as a "hub," providing precise attachment points to control the vectors of the warhead and E3 ligand.

| PROTAC Component | Function | Potential Role of this compound Scaffold |

| Warhead | Binds to the Protein of Interest (POI) | Could be part of a novel warhead designed for a specific POI. |

| Linker | Connects the warhead and E3 ligand; crucial for ternary complex formation. nih.gov | Can serve as a rigid structural element to control conformation and improve efficacy. explorationpub.com |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Could form the core of a novel ligand for a different E3 ligase. |

Advanced Computational Modeling for Structure-Based Design

Computational chemistry is indispensable for modern drug design. mit.edu Techniques like molecular docking, molecular dynamics (MD) simulations, and quantum mechanics are used to predict how a molecule like this compound will bind to a target and to guide the synthesis of improved analogues. mdpi.comresearchgate.net

Molecular Docking: This technique would be used to place the 3D structure of this compound into the binding site of a biological target. It can predict binding poses and estimate binding affinity, helping to prioritize which derivatives to synthesize.

Molecular Dynamics (MD) Simulations: After docking, MD simulations can model the dynamic behavior of the ligand-protein complex over time. This confirms the stability of the binding pose and identifies key interactions (e.g., hydrogen bonds) that are maintained, as demonstrated in studies of other morpholine-containing inhibitors. mdpi.com

Predictive Modeling: Computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For the this compound scaffold, this would help in designing derivatives with better drug-like properties, such as improved solubility or metabolic stability. nih.gov

By using these computational tools, researchers can rationalize structure-activity relationships (SAR) and accelerate the optimization of lead compounds based on the this compound scaffold. mit.edu

Green Chemistry Approaches in Synthesis

The principles of green chemistry—reducing waste, avoiding hazardous substances, and improving energy efficiency—are increasingly important in pharmaceutical manufacturing. The synthesis of complex heterocycles is a key area for improvement.

A recently developed green synthesis for morpholines provides a template for how this compound could be produced more sustainably. chemrxiv.orgnih.gov This method uses ethylene sulfate and a simple base (tBuOK) to convert 1,2-amino alcohols into morpholines in one or two high-yielding, redox-neutral steps. chemrxiv.org

Advantages of this Green Approach:

Atom Economy: The method is highly efficient, incorporating most of the atoms from the reactants into the final product.

Reduced Steps: It replaces a traditional three-step sequence, which eliminates the waste associated with an entire synthetic step and subsequent purification. chemrxiv.org

Safer Reagents: It avoids the use of harsh and hazardous reagents like chloroacetyl chloride and powerful reducing agents (e.g., aluminum/boron hydrides). chemrxiv.org

Milder Conditions: The reactions can often be performed under milder conditions than traditional methods.

Applying these principles to the synthesis of spirocyclic systems like this compound is a key future goal, potentially involving one-pot multicomponent reactions that build molecular complexity efficiently and with minimal environmental impact. mdpi.com

Q & A

Q. What are the standard synthetic routes for 3-(Oxan-4-yl)morpholine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, reduction, and coupling reactions. For example, a common approach utilizes morpholine derivatives reacted with oxane (tetrahydropyran) precursors under controlled conditions. Key steps may include:

- Substitution reactions with halogenated intermediates (e.g., 3,4-difluoronitrobenzene) to introduce the oxane moiety .

- Reductive amination or catalytic hydrogenation to stabilize intermediates .

- Optimization of solvents (e.g., THF, toluene) and temperatures (e.g., −70°C for LHMDS-mediated reactions) to minimize side products .

Yield variations (e.g., 73% in one protocol ) depend on stoichiometric ratios, catalyst selection (e.g., NaBH₄ for reductions), and purification methods (e.g., column chromatography).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- Spectrophotometry : UV-Vis quantification at λ~260–280 nm, validated for linearity (R² > 0.99) and precision (%RSD < 2%) .

- Chromatography : HPLC with C18 columns and mobile phases (e.g., acetonitrile/water) for retention time consistency .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine ring protons at δ 3.6–4.0 ppm) and FT-IR for functional groups (e.g., C=O stretch ~1650 cm⁻¹) .

Cross-validation with mass spectrometry (e.g., ESI-MS for [M+H]⁺ peaks) is recommended .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : The compound is polar, with moderate solubility in DMSO, methanol, and dichloromethane. Aqueous solubility is pH-dependent due to the morpholine nitrogen’s basicity (pKa ~7–9) .

- Stability : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation. Degradation studies via accelerated thermal analysis (e.g., 40°C/75% RH for 4 weeks) show <5% decomposition when protected from light .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for improved bioactivity?

- Methodological Answer : Structural modifications include:

- Heterocyclic appendages : Introducing pyridine or triazole rings via Suzuki coupling (e.g., boronate intermediates ) to enhance binding affinity .

- Electron-withdrawing groups : Fluorination at strategic positions (e.g., 4-fluorophenyl) improves metabolic stability .

Activity assays (e.g., kinase inhibition ) should be paired with computational docking (e.g., AutoDock Vina) to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Enantiomeric purity : Chiral HPLC or SFC separation to isolate active stereoisomers (e.g., (R,R,R)-aprepitant derivatives ).

- Assay conditions : Standardize cell lines (e.g., HEK293 for EZH2 inhibition ) and control for metabolite interference .

Cross-study comparisons require normalized IC₅₀ values and adherence to OECD guidelines for reproducibility .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodological Answer :

- QSAR models : Train on datasets linking substituents (e.g., dodecyl chains ) to logP and IC₅₀ values .

- Molecular dynamics : Simulate binding to targets like EZH2 (PDB: 5LS6) to assess hydrogen-bonding interactions with morpholine oxygen .

Open-source tools (e.g., GROMACS) and high-performance computing clusters are essential for accurate simulations .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Challenges include:

- Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-morpholine) in LC-MS/MS to correct ion suppression .

- Low concentrations : Pre-concentration via SPE (C18 cartridges) with elution gradients optimized for recovery (>85%) .

Method validation per ICH Q2(R1) guidelines ensures accuracy (±15%) and detection limits (LOD ~0.1 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.